molecular formula C21H22N6O6S2 B15013663 N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide

N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide

Cat. No.: B15013663
M. Wt: 518.6 g/mol
InChI Key: VJSDDRRLHZNDAM-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a benzisothiazole moiety, and a sulfonamide group. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of the benzisothiazole moiety and the sulfonamide group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a larger scale while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-methylbenzenesulfonamide
  • N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzenesulfonamide

Uniqueness

N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H22N6O6S2

Molecular Weight

518.6 g/mol

IUPAC Name

N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-4-methyl-N-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C21H22N6O6S2/c1-14-9-11-15(12-10-14)34(29,30)27(20-22-19(25(2)3)23-21(24-20)33-4)13-26-18(28)16-7-5-6-8-17(16)35(26,31)32/h5-12H,13H2,1-4H3

InChI Key

VJSDDRRLHZNDAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC(=NC(=N4)N(C)C)OC

Origin of Product

United States

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